methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine, a nitrogen-containing heterocyclic compound . Pyrazolopyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies . One method involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . Another approach involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Chemical Reactions Analysis
The chemical reactions involving this compound likely depend on its pyrazolo[3,4-d]pyrimidine core and the functional groups attached to it . For instance, the acetyl group in 5-acetyl-4-aminopyrimidines can undergo reductive amination and subsequent cyclization .
Scientific Research Applications
Synthesis and Antitumor Evaluation
A study by El-Morsy et al. (2017) involved the synthesis of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which showed antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, a compound similar to the one was found to be the most active, highlighting its potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Anticancer and Antimicrobial Potential
Hafez et al. (2016) reported on a series of pyrazole derivatives, including compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which were evaluated for their in vitro antimicrobial and anticancer activity. These compounds displayed higher anticancer activity than doxorubicin, a reference drug, and also exhibited good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Pyrazolo[3,4-d]Pyrimidine Analogues
Taylor and Patel (1992) prepared several pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514. One of these compounds showed in vitro cell growth inhibitory activity, suggesting potential application in cancer treatment (Taylor & Patel, 1992).
In Vitro Antitumor Evaluation
Another study by El-Morsy et al. (2017) reported on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives with antitumor activity against the MCF7 cell line. This research contributes to understanding the potential application of such compounds in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimalarial Activity
Shaikh et al. (2021) synthesized novel 4-acylhydrazone-5-pyrazolones, showing potential in vitro antimalarial activity. This research indicates the potential of these compounds in addressing malaria (Shaikh, Jadeja, Patel, Mevada, & Gupta, 2021).
Antimicrobial and Antiviral Activity
El-sayed et al. (2017) explored the antimicrobial activities of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Their findings suggested these compounds could be effective against a range of bacterial and fungal strains, indicating their utility in antimicrobial research (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities . Given the varied biological activity of pyrazolo[3,4-d]pyrimidines, this compound could be a promising candidate for further study in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in cell proliferation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction inhibits the kinase activity of CDK2, disrupting the cell cycle progression and leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on CDK2 for proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also induced significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Action Environment
It’s known that the compound’s efficacy can be influenced by factors such as the tumor microenvironment, the presence of drug transporters, and the expression levels of cdk2 .
Properties
IUPAC Name |
methyl 4-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-31-21(30)13-5-7-15(8-6-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-4-2-3-14(22)9-16/h2-10,12H,11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAADRZHABPDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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